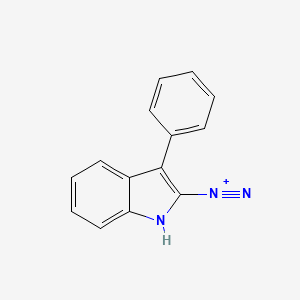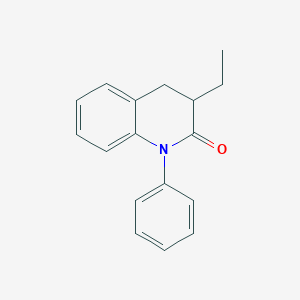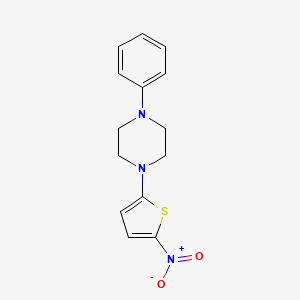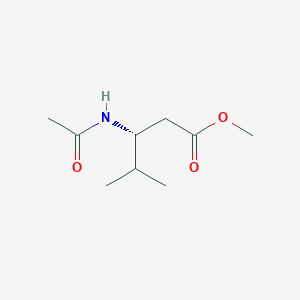
3-Phenyl-1H-indole-2-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1H-indole-2-diazonium: is a diazonium compound derived from 3-phenyl-1H-indole. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals, making this compound an interesting compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-2-diazonium typically involves the diazotization of 3-phenyl-1H-indole. This process includes the reaction of 3-phenyl-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: Industrial production of diazonium compounds often involves similar diazotization reactions but on a larger scale. The process must be carefully controlled to prevent decomposition of the diazonium salt, which can be highly reactive and potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1H-indole-2-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, leading to the formation of substituted indoles.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) cyanide, or water are commonly used.
Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products:
Substituted Indoles: Products depend on the nucleophile used in the substitution reaction.
Azo Compounds: Formed from coupling reactions with phenols or aromatic amines.
Hydrazine Derivatives: Result from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1H-indole-2-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1H-indole-2-diazonium involves its ability to form reactive intermediates, such as carbocations or radicals, which can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, including the formation of azo compounds and substituted indoles.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1H-indole: The parent compound from which 3-Phenyl-1H-indole-2-diazonium is derived.
2-Phenylindole: Another indole derivative with similar structural features but different reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of azo compounds and substituted indoles.
Eigenschaften
CAS-Nummer |
763075-50-9 |
|---|---|
Molekularformel |
C14H10N3+ |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3-phenyl-1H-indole-2-diazonium |
InChI |
InChI=1S/C14H10N3/c15-17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H/q+1 |
InChI-Schlüssel |
VBQQLOOAPQRLHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)


![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
